N6-(2-aminoethyl)-9H-purine-2,6-diamine
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Overview
Description
Mechanism of Action
Target of Action
N6-(2-aminoethyl)-9H-purine-2,6-diamine, also known as 2-Aminoadenine or 2,6-diaminopurine, is a derivative of adenine and is used as an adenine analogue to study the structural properties of nucleic acids . It primarily targets DNA and RNA molecules, specifically interacting with thymine in DNA .
Mode of Action
The compound forms three hydrogen bonds with thymine, violating the traditional Watson-Crick base pairing . This unique interaction affects the local flexibility of DNA and prevents interaction with helix-bending proteins . This can potentially alter the structure and function of the DNA molecule.
Biochemical Pathways
It is known that the compound can influence the structural properties of nucleic acids, which can potentially affect various biochemical pathways involving dna and rna .
Result of Action
The primary molecular effect of this compound is the alteration of the structural properties of DNA. By forming three hydrogen bonds with thymine, it can affect the local flexibility of DNA and prevent interaction with helix-bending proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-aminoethyl)-9H-purine-2,6-diamine involves the reaction of 2,6-diaminopurine with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
N6-(2-aminoethyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Halogenating agents, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted purines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
N6-(2-aminoethyl)-9H-purine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in genetic information encoding and its potential use in synthetic biology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Adenine: A canonical nucleobase that pairs with thymine by forming two hydrogen bonds.
Guanine: Another canonical nucleobase that pairs with cytosine by forming three hydrogen bonds.
2,6-Diaminopurine: A similar compound that also pairs with thymine but has different structural properties.
Uniqueness
N6-(2-aminoethyl)-9H-purine-2,6-diamine is unique due to its ability to form three hydrogen bonds with thymine, providing greater stability compared to adenine-thymine pairs. This property makes it a valuable tool in synthetic biology and genetic research .
Properties
IUPAC Name |
6-N-(2-aminoethyl)-7H-purine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXHVNKVDXBPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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